N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the quinoxaline family, which is known for its wide range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide, also known as N-[(thiophen-3-yl)methyl]quinoxaline-2-carboxamide, has been identified as a potential antineoplastic agent . The primary targets of this compound are human DNA topoisomerase and vascular endothelial growth factor receptor . These targets play crucial roles in cell division and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by binding to them, which can inhibit their functions . This interaction can lead to the disruption of DNA replication and cell division, as well as the inhibition of angiogenesis .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. By inhibiting DNA topoisomerase, it disrupts the DNA replication process, leading to cell cycle arrest and apoptosis . By inhibiting the vascular endothelial growth factor receptor, it can prevent the formation of new blood vessels, a process known as angiogenesis .
Result of Action
As a result of its action, this compound can induce cell cycle arrest and apoptosis in cancer cells . It can also inhibit angiogenesis, thereby preventing the growth and spread of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of quinoxaline-2-carboxylic acid with thiophen-3-ylmethylamine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and thiophene derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- N-phenylquinoxaline-2-carboxamide
- N-benzylquinoxaline-2-carboxamide
Uniqueness
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide stands out due to its unique thiophene moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(16-7-10-5-6-19-9-10)13-8-15-11-3-1-2-4-12(11)17-13/h1-6,8-9H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUIYSJTRRBZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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